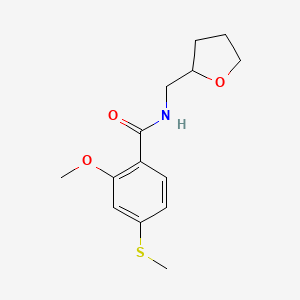![molecular formula C15H20FN3O3 B4928208 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine, also known as FNPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives, which are known for their diverse biological activities. FNPP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine involves its binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the dopaminergic signaling and produces various physiological and behavioral effects.
Biochemical and Physiological Effects:
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has been shown to produce various biochemical and physiological effects in animal models. It has been reported to increase locomotor activity, induce stereotypy, and produce rewarding effects. 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has also been shown to produce neurotoxicity and oxidative stress in certain brain regions.
Advantages and Limitations for Lab Experiments
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. It is also relatively stable and easy to synthesize. However, 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has certain limitations, including its potential toxicity and lack of specificity for other neurotransmitter transporters.
Future Directions
There are several potential future directions for the research on 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine. One area of interest is the development of more selective and less toxic derivatives of 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine that can be used as therapeutic agents. Another direction is the investigation of the molecular mechanisms underlying the neurotoxicity and oxidative stress produced by 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine. Additionally, the use of 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine in combination with other drugs or therapies for the treatment of neurological disorders warrants further investigation.
Synthesis Methods
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitroaniline with piperidine and morpholine in the presence of a suitable catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to interact with the dopamine transporter and inhibit the reuptake of dopamine, which is a neurotransmitter involved in reward, motivation, and movement. This property of 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine has made it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c16-12-10-15(19(20)21)14(18-6-8-22-9-7-18)11-13(12)17-4-2-1-3-5-17/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVMXSVLPIEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCOCC3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)
